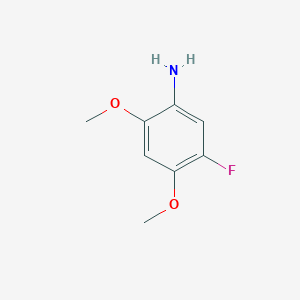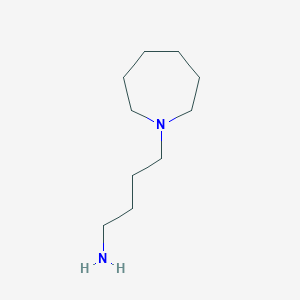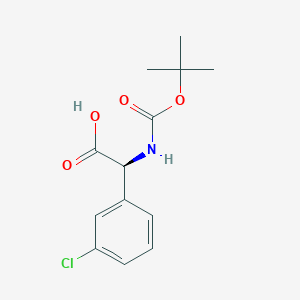
5-Fluoro-2,4-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Fluoro-2,4-dimethoxyaniline is a fluorinated aniline derivative, which is a class of compounds known for their applications in pharmaceuticals and materials science due to their unique chemical properties. While the provided papers do not directly discuss 5-Fluoro-2,4-dimethoxyaniline, they do provide insights into the synthesis, molecular structure, and chemical reactions of related fluorinated compounds, which can be informative for understanding the behavior and characteristics of 5-Fluoro-2,4-dimethoxyaniline.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. For example, the synthesis of 5,5'-dihydroxyleucine and its 4-fluoro analog involves the condensation of an amino acid moiety with a suitable precursor, demonstrating the intricacies of introducing fluorine into organic molecules . Similarly, the synthesis of a fluorinated 1,1-dialkoxy-3-iminoisoindoline acetal, a phthalocyanine precursor, shows that fluoroalkyl groups can stabilize certain tautomers, which may be relevant for the stability of 5-Fluoro-2,4-dimethoxyaniline .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly influenced by the presence of fluorine. For instance, the X-ray structure of a fluorinated isoindoline acetal revealed hydrogen-bonded dimers in the solid state, which could suggest that 5-Fluoro-2,4-dimethoxyaniline may also form specific molecular arrangements due to the influence of fluorine . Additionally, the structure of 5,10-dimethoxybenzo[j]fluoranthene provides insights into how methoxy and fluorine substituents can affect the planarity and bond angles of aromatic systems .
Chemical Reactions Analysis
The reactivity of fluorinated anilines can be altered by the presence of fluorine atoms. For example, the synthesis of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues showed that the position and number of fluorine atoms can affect the reactivity and the outcome of the reactions, such as the aza-Diels–Alder reaction . This suggests that the reactivity of 5-Fluoro-2,4-dimethoxyaniline in chemical reactions would also be influenced by the fluorine atom at the ortho position.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties. The study of 5-Fluoro-2'-deoxyuridylate with thymidylate synthetase revealed that the fluorine atom can lead to the formation of a covalent complex with the enzyme, indicating that 5-Fluoro-2,4-dimethoxyaniline may also form specific interactions due to the presence of fluorine . The photophysical properties of fluorinated bipyridines, including shifts in emission maxima and changes in quantum yield, provide a basis for predicting the potential optical properties of 5-Fluoro-2,4-dimethoxyaniline .
Applications De Recherche Scientifique
Summary of the Application
5-Fluoro-2,4-dimethoxyaniline has been used in the synthesis of a series of 5-fluoro-2-oxindole derivatives . These derivatives have been investigated for their potential as α-glucosidase inhibitors . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
Results or Outcomes
The biological assessment results showed that most synthesized compounds presented potential inhibition on α-glucosidase . Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively . These values were about 10 ∼ 15 folds higher than acarbose (IC50 = 569.43 ± 43.72 μM) . A kinetic mechanism study revealed that compounds 3d, 3f, and 3i inhibited the α-glucosidase in a reversible and mixed manner .
It’s important to note that while this compound can be used in the synthesis of various derivatives, the specific applications of these derivatives can be quite diverse and are not necessarily directly related to the properties of 5-Fluoro-2,4-dimethoxyaniline itself .
It’s important to note that while this compound can be used in the synthesis of various derivatives, the specific applications of these derivatives can be quite diverse and are not necessarily directly related to the properties of 5-Fluoro-2,4-dimethoxyaniline itself .
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoro-2,4-dimethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIDQMOZTRAYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444288 |
Source


|
| Record name | 5-fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4-dimethoxyaniline | |
CAS RN |
195136-65-3 |
Source


|
| Record name | 5-Fluoro-2,4-dimethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)




![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)




